Palmitic acid-1-13C
Overview
Description
Palmitic acid-1-13C is the 13C-labeled Palmitic acid . It is a long-chain saturated fatty acid commonly found in both animals and plants . It can induce the expression of glucose-regulated protein 78 (GRP78) and CCAAT/enhancer binding protein homologous protein (CHOP) in mouse granulosa cells .
Synthesis Analysis
Palmitic acid-1-13C is synthesized from carbohydrates, marking the first step of fatty acid synthesis . It is a common analyte in metabolic research due to its key role in metabolism .Molecular Structure Analysis
The linear formula of Palmitic acid-1-13C is CH3(CH2)14CO2H . Its molecular weight is 257.42 .Chemical Reactions Analysis
Palmitic acid-1-13C is a metabolite of carbohydrates and is the first step of fatty acid synthesis . It plays a key role in metabolism and is a common analyte in metabolic research .Physical And Chemical Properties Analysis
Palmitic acid-1-13C is a solid substance with a melting point of 61-64 °C .Scientific Research Applications
Metabolic Studies
Metabolic Disposal and Gender/Age Effects : A study by Jones et al. (1998) investigated the effect of age and gender on the metabolic disposal of [1-13C]palmitic acid. The research found variations in the excretion of 13CO2 among subjects, indicating differences in the metabolic processing of palmitic acid related to age and gender. Such studies help in understanding how dietary fats are utilized by different demographics (Jones et al., 1998).
Gastrointestinal Handling in Health and Disease : Another study by Murphy et al. (1997) examined the gastrointestinal handling of [1-13C]palmitic acid in healthy controls versus patients with cystic fibrosis, revealing insights into the absorption of saturated fatty acids in health and disease contexts (Murphy et al., 1997).
Imaging and Diagnostic Applications
Myocardial Imaging : Welch et al. (1983) discussed the production of carbon-11 labeled palmitic acid for studies of myocardial metabolism, highlighting the use of radioactively labeled palmitic acid in imaging to assess heart function (Welch et al., 1983).
Nutritional Implications
Dietary Fat Oxidation Measurement : Votruba et al. (2001) validated the use of deuterium-labeled palmitic acid for measuring dietary fat oxidation, offering a method for accurately tracking how dietary fats are metabolized in the body (Votruba et al., 2001).
Physiological and Biochemical Studies
Inflammatory Response in Macrophages : Korbecki and Bajdak-Rusinek (2019) reviewed the molecular mechanisms by which palmitic acid influences the inflammatory response in macrophages, showing the complex biochemical pathways activated by saturated fatty acids (Korbecki & Bajdak-Rusinek, 2019).
Future Directions
Palmitic acid-1-13C is intended for use as an internal standard for the quantification of palmitic acid by GC- or LC-MS . It represents 10-20% of human dietary fat intake and comprises approximately 25 and 65% of human total plasma lipids and saturated fatty acids, respectively . Future research may explore its role in metabolic syndrome and type 2 diabetes, as red blood cell palmitic acid levels are increased in patients with these conditions compared to individuals without these conditions .
properties
IUPAC Name |
(113C)hexadecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i16+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCSVZSSVZVIGE-LOYIAQTISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[13C](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432301 | |
Record name | Palmitic acid-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Palmitic acid-1-13C | |
CAS RN |
57677-53-9 | |
Record name | Palmitic acid-1-13c | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057677539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Palmitic acid-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Palmitic acid-1-13C | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PALMITIC ACID-1-13C | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QQO35IYD7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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